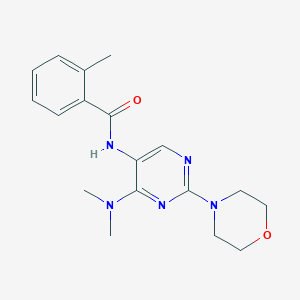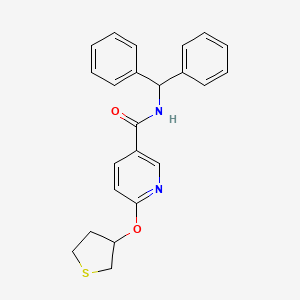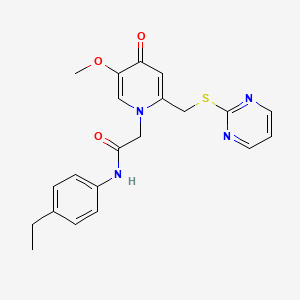![molecular formula C11H12ClN3O2 B2954800 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 882748-08-5](/img/structure/B2954800.png)
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function and localization.
Mode of Action
The compound interacts with its targets by inhibiting the action of the prenyl transferases . This inhibition disrupts the normal function of the target proteins, leading to changes in cellular processes where these proteins play a role.
Biochemical Pathways
The affected pathways are those involving the target proteins modified by the prenyl transferases . The downstream effects of this disruption can vary widely, depending on the specific roles of the target proteins in different cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific roles of the target proteins in the cell . By inhibiting the function of these proteins, the compound could disrupt a variety of cellular processes, potentially leading to therapeutic effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to interact with its targets . Additionally, the compound’s stability could be affected by light, heat, and other environmental conditions .
Propriétés
IUPAC Name |
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHCSZNQQQDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954721.png)



![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)
![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)
![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)
![1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one](/img/structure/B2954735.png)
![1-(2-Ethoxyphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2954736.png)
![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
